molecular formula C15H15NO4 B11848235 4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline CAS No. 106006-02-4

4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline

Cat. No.: B11848235
CAS No.: 106006-02-4
M. Wt: 273.28 g/mol
InChI Key: QSGZRSBPMIEJQQ-UHFFFAOYSA-N
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Description

Significance of Furo[2,3-b]quinoline (B11916999) Derivatives in Bioactive Compound Research

The significance of furo[2,3-b]quinoline derivatives in the realm of bioactive compound research is underscored by their demonstrated efficacy in several therapeutic areas. Notably, these compounds have been extensively investigated for their cytotoxic effects against a range of cancer cell lines. nih.govresearchgate.net The proposed mechanisms for their anticancer activity often involve the inhibition of DNA synthesis and the induction of apoptosis, the process of programmed cell death. biodeep.cn

Beyond their anticancer potential, furo[2,3-b]quinoline derivatives have exhibited other important biological activities. Research has pointed towards their potential as antimicrobial and antiprotozoal agents. nih.gov Furthermore, some derivatives have shown promise as acetylcholinesterase inhibitors and anti-inflammatory agents, suggesting their potential utility in the management of neurodegenerative diseases. nih.gov The diverse biological profile of this class of compounds makes them a versatile scaffold for the development of new drugs.

Overview of the 4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline Compound within the Furo[2,3-b]quinoline Class

This compound, identified by the CAS number 106006-02-4, is a specific member of the furo[2,3-b]quinoline family. bldpharm.comchemnet.com While extensive, detailed research specifically on this compound is not widely available in the public domain, its structural features—the ethoxy group at the 4-position and dimethoxy groups at the 7 and 8-positions—suggest it belongs to a promising lineage of bioactive molecules.

This compound, also referred to as O-Ethylnorskimmianine, has been associated with the plant Dictamnus dasycarpus. ucl.ac.uk The broader class of furoquinolines to which it belongs is known for a range of biological activities, as detailed in the table below.

Biological Activity of Furo[2,3-b]quinoline Derivatives Examples of Investigated Effects Potential Therapeutic Areas
AnticancerInhibition of DNA synthesis, induction of apoptosis.Oncology
AntimicrobialActivity against various bacteria and protozoa.Infectious Diseases
Anti-inflammatoryModulation of inflammatory pathways.Inflammatory Disorders
Acetylcholinesterase InhibitionInhibition of the enzyme acetylcholinesterase.Neurodegenerative Diseases

This table represents the general biological activities observed for the furo[2,3-b]quinoline class of compounds, providing a context for the potential of this compound.

Further research is necessary to fully elucidate the specific chemical properties and biological activities of this compound. However, its structural relationship to a class of compounds with proven medicinal chemistry relevance marks it as a molecule of interest for future investigation. The exploration of this and other similar derivatives could lead to the development of novel therapeutic agents with improved efficacy and specificity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106006-02-4

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

4-ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline

InChI

InChI=1S/C15H15NO4/c1-4-19-13-9-5-6-11(17-2)14(18-3)12(9)16-15-10(13)7-8-20-15/h5-8H,4H2,1-3H3

InChI Key

QSGZRSBPMIEJQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C=COC2=NC3=C1C=CC(=C3OC)OC

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of Furo 2,3 B Quinoline Alkaloids

Isolation of Furo[2,3-b]quinoline (B11916999) Alkaloids from Plant Sources

The primary natural reservoirs of furo[2,3-b]quinoline alkaloids are plants belonging to the Rutaceae family, which includes approximately 140 genera. umlub.pl These compounds have been isolated from various parts of these plants, including the roots, bark, leaves, and fruits. umlub.plresearchgate.net Genera such as Ruta, Dictamnus, Zanthoxylum, Teclea, Esenbeckia, and Evodia are well-known for producing a diverse array of these alkaloids. mdpi.comumlub.pl

Isolation techniques typically involve the extraction of plant material with solvents like methanol, ethanol (B145695), or dichloromethane, followed by chromatographic separation to yield pure compounds. umlub.plresearchgate.netnih.gov For example, 4,8-dimethoxyfuro[2,3-b]quinoline (γ-fagarine) has been isolated from Phellodendron chinense by refluxing the plant material with ethanol, followed by extraction with ethyl acetate (B1210297) and purification via silica (B1680970) gel column chromatography. nih.gov

Numerous structurally related furo[2,3-b]quinoline alkaloids have been identified from Rutaceae species. Among the most common and well-studied are dictamnine (B190991), skimmianine (B1681810), kokusaginine, and γ-fagarine. nih.gov Dictamnine is notably found in the roots of Dictamnus albus and Dictamnus dasycarpus, while skimmianine is prevalent in Skimmia species. mdpi.com Evolitrine has also been identified within this class of compounds.

New and novel furoquinoline alkaloids continue to be discovered. For instance, research on the leaves of the Southern African plant Teclea natalensis led to the identification of two new alkaloids: 6-[(2,3-epoxy-3-methylbutyl)oxy]-4,7-dimethoxyfuro[2,3-b]quinoline and 4,7-dimethoxy-6-[(3-methyl-2-oxobutyl)oxy]furo[2,3-b]quinoline. africaresearchconnects.com Similarly, 4,7,8-trimethoxyfuro[2,3-b]quinoline, another name for skimmianine, was isolated from the root of Zanthoxylum zanthoxyloides. nih.gov

The following table summarizes the occurrence of several key furo[2,3-b]quinoline alkaloids:

Phytochemical analysis of plants from the Rutaceae family reveals a rich diversity of secondary metabolites, with furoquinoline alkaloids being a characteristic group. umlub.plresearchgate.net These studies are crucial for identifying new compounds and understanding the chemical profile of medicinal plants. umlub.pl The methods employed for analysis often include initial screening with reagents like Dragendorff's reagent to detect the presence of alkaloids. umlub.pl Modern analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are then used for the precise identification and structural elucidation of these compounds. nih.gov These analyses confirm the presence of not only furoquinolines but also other classes of compounds like flavonoids and phenolic compounds. researchgate.net

Proposed Biosynthetic Routes for Furo[2,3-b]quinoline Ring System

The biosynthesis of the furo[2,3-b]quinoline ring system is a multi-step process that begins with a primary metabolite from the shikimate pathway.

The proposed biosynthetic pathway starts with anthranilic acid. nih.gov This precursor undergoes condensation, possibly with acetate or a cinnamic acid derivative, to form the initial quinoline (B57606) ring. nih.gov A key intermediate in this process is 4-hydroxy-2-quinolone. colab.ws

Following the formation of the quinoline core, the next crucial step is the introduction of a dimethylallyl group (a C5 isoprene (B109036) unit) at the C-3 position. nih.gov This prenylation step is followed by a series of cyclization and modification reactions to form the furan (B31954) ring, thus completing the characteristic furo[2,3-b]quinoline skeleton. nih.govnih.gov It has been suggested that the dimethylallyl group might initially attach to the oxygen at C-4 and then migrate to C-3. nih.gov Subsequent reactions, such as hydroxylations and methylations, lead to the wide variety of naturally occurring furoquinoline alkaloids like dictamnine, which can then serve as a precursor for more complex derivatives such as skimmianine. nih.govcolab.ws

The biosynthesis of complex alkaloids is governed by a series of specific enzymatic reactions. nih.gov While the specific enzymes for every step in the furo[2,3-b]quinoline pathway have not all been fully characterized, the transformations involved are catalyzed by known enzyme families. These include:

Oxidoreductases : This class of enzymes is crucial for catalyzing oxidation-reduction reactions. In alkaloid biosynthesis, they are often involved in the formation of the parent ring systems and hydroxylation steps. nih.govnumberanalytics.com Cytochrome P450 monooxygenases, a type of oxidoreductase, are known to be key players in the hydroxylation and cyclization reactions common in the formation of secondary metabolites. tarjomefa.com

Transferases : These enzymes catalyze the transfer of functional groups. Methyltransferases, for instance, are responsible for adding methyl groups to the alkaloid scaffold, a common modification that creates the diversity seen in compounds like skimmianine and γ-fagarine. numberanalytics.com

The high substrate specificity of these enzymes ensures that the correct chemical transformations occur with high efficiency and stereospecificity, leading to the formation of complex and diverse alkaloid structures. nih.govnumberanalytics.com

Synthetic Strategies for 4 Ethoxy 7,8 Dimethoxyfuro 2,3 B Quinoline and Its Analogues

Established Synthetic Routes to the Furo[2,3-b]quinoline (B11916999) Core

The assembly of the fundamental furo[2,3-b]quinoline ring system can be achieved through several established synthetic methodologies. These routes primarily focus on the construction of the quinoline (B57606) portion of the molecule onto a pre-existing furan (B31954) ring or a suitable precursor.

The Friedländer synthesis is a classical and highly versatile method for constructing quinoline rings. nih.govjk-sci.com In its general form, the reaction involves an acid- or base-catalyzed condensation, followed by a cyclodehydration, between an o-amino-substituted aromatic aldehyde or ketone and a carbonyl compound containing a reactive α-methylene group. researchgate.netorganicreactions.org This strategy is renowned for its efficiency and the ready availability of starting materials. nih.govjk-sci.com

To apply this to the furo[2,3-b]quinoline core, a suitable 2-aminofuran-3-carboxaldehyde or a 2-aminofuryl ketone would serve as the key starting material. Condensation with a carbonyl compound would then lead to the formation of the fused pyridine (B92270) ring. A notable modification of the Friedländer reaction involves the condensation of 2-amino-3-cyanofurans with cyclohexane-1,3-diones, which, under catalysis by tin tetrachloride, yields 2-aryl-4-amino-7,8-dihydro-6H-furo[2,3-b]quinolin-5-ones. researchgate.net Although this specific variant produces a partially hydrogenated and functionalized quinolinone, it demonstrates the applicability of Friedländer-type condensations for building the desired fused heterocyclic system. researchgate.net The mechanism generally proceeds through the formation of an imine intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic quinoline product. nih.gov

Table 1: Overview of Friedländer-Type Condensation Approaches
Reaction TypeKey ReactantsCatalysts/ConditionsProduct TypeReference
Classical Friedländer Synthesiso-Aminoaryl aldehydes/ketones + α-Methylene carbonyl compoundsAcid (e.g., H₂SO₄, TsOH) or Base (e.g., NaOH, Pyridine)Substituted Quinolines jk-sci.comresearchgate.netorganicreactions.org
Modified Friedländer Synthesis2-Amino-3-cyanofurans + Cyclohexane-1,3-dionesTin tetrachloride (SnCl₄), TolueneHydrogenated Furo[2,3-b]quinolin-5-ones researchgate.net

Beyond the Friedländer approach, various other cyclization strategies have been developed to form the furo[2,3-b]quinoline core. One effective method involves an SNAr (Nucleophilic Aromatic Substitution)-cyclization sequence. This has been demonstrated in the synthesis of the related furo[2,3-b]pyridine (B1315467) system, where a deprotonated hydroxyacetate displaces a halogen on a pyridine ring, followed by an intramolecular cyclization to form the fused furan ring. nih.gov A similar strategy could be envisioned where a suitably substituted aniline (B41778) undergoes cyclization to form the quinoline ring.

Another powerful technique is the electrophilic cyclization of N-(2-alkynyl)anilines. This reaction proceeds via a 6-endo-dig cyclization, triggered by an electrophile such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). nih.gov This method allows for the synthesis of a wide variety of substituted quinolines under mild conditions and tolerates diverse functional groups on the aniline ring. nih.gov Adapting this to the target scaffold would involve starting with an aniline derivative bearing a furan-alkyne moiety.

The Vilsmeier-Haack reaction provides a facile route to functionalized quinolines that can serve as precursors to the furo[2,3-b]quinoline system. researchgate.net The reaction of N-arylacetamides with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) leads to the formation of 2-chloro-3-formylquinolines through an intramolecular cyclization. rawdatalibrary.netchemijournal.com These intermediates are valuable building blocks, as the chloro and formyl groups offer handles for subsequent chemical transformations to complete the furan ring synthesis. researchgate.netrawdatalibrary.net While the Vilsmeier-Haack reaction is primarily a formylation technique for electron-rich arenes, its application in the cyclization of acetanilides is a key strategy for building the quinoline core. organic-chemistry.orgnih.gov

Oxidative cyclization methods also present a modern approach to quinoline synthesis. For example, a ruthenium-catalyzed oxidative cyclization of 2-aminobenzyl alcohol with ketones has been reported as a modified Friedländer synthesis. jk-sci.com Similarly, visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols using an organic photocatalyst can produce quinolines in good yields at room temperature. organic-chemistry.org These methods offer environmentally benign alternatives for constructing the quinoline ring system.

Regioselective Functionalization Techniques at Key Positions

Once the furo[2,3-b]quinoline core is established, the introduction of specific alkoxy groups at the 4, 7, and 8 positions is required to synthesize the target compound, 4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline. This is achieved through regioselective functionalization reactions.

The methoxy (B1213986) groups at the C7 and C8 positions are typically incorporated by starting the synthesis with a correspondingly substituted aniline, such as 3,4-dimethoxyaniline. This precursor carries the required methoxy substituents through the quinoline-forming reactions. The synthesis of related structures like 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline derivatives often begins with a substituted methyl anthranilate, highlighting the strategy of building the substitution pattern from the start. researchgate.net

The ethoxy group at the C4 position is generally introduced at a later stage of the synthesis. A common method is the nucleophilic substitution of a 4-chloroquinoline (B167314) derivative. The chlorine atom at C4 is highly activated towards nucleophilic attack. Reacting the 4-chlorofuro[2,3-b]quinoline (B11894007) intermediate with sodium ethoxide or with ethanol (B145695) in the presence of a base like cesium carbonate provides an effective route to install the 4-ethoxy group. chemicalbook.com

The synthetic routes to the furo[2,3-b]quinoline core allow for considerable diversification at key positions. The functional groups at the C7 and C8 positions are dictated by the choice of the starting aniline derivative used in the quinoline synthesis, such as the Friedländer or electrophilic cyclization reactions. nih.gov By employing a variety of substituted anilines, a library of analogues with different groups at these positions can be generated.

The C4 position is particularly amenable to diversification. Starting from a 4-chlorofuro[2,3-b]quinoline intermediate, a wide range of substituents can be introduced via nucleophilic aromatic substitution. Researchers have successfully introduced various substituted anilines and phenols at the C4-position to create novel furo[2,3-b]quinoline derivatives with potential biological activity. nih.govresearchgate.net This highlights the versatility of the 4-chloro intermediate as a key pivot point for generating structural diversity in the final compounds.

Table 2: Summary of Regioselective Functionalization Techniques
PositionSynthetic StrategyKey Intermediate/ReactantExample SubstituentsReference
C4Nucleophilic Aromatic Substitution (SNAr)4-Chlorofuro[2,3-b]quinolineEthoxy, Substituted Anilines, Phenols chemicalbook.comnih.govresearchgate.net
C7 & C8Incorporation via Starting MaterialSubstituted Aniline (e.g., 3,4-dimethoxyaniline)Methoxy, other aryl substituents nih.govresearchgate.net

Advanced Synthetic Methodologies for Novel Furo[2,3-b]quinoline Derivatives

The development of novel furo[2,3-b]quinoline derivatives is highly dependent on advanced and efficient synthetic strategies. Modern organic synthesis has provided a number of powerful tools for the construction of such complex heterocyclic systems, moving beyond classical methods to offer milder conditions, greater functional group tolerance, and access to a wider array of structural analogues. These methodologies primarily focus on strategic bond formations, often employing transition metal catalysis to construct the core structure or introduce diverse substituents. Key advanced approaches include palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, modern variations of the Ullmann condensation, and innovative intramolecular cyclization techniques.

Palladium-catalyzed cross-coupling reactions are instrumental in forming critical carbon-carbon bonds for the synthesis of furo[2,3-b]quinoline precursors. wikipedia.org The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a particularly effective method. wikipedia.orgorganic-chemistry.org This reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base to facilitate the C(sp²)–C(sp) bond formation. libretexts.org This approach has been successfully applied to generate precursors for related heterocyclic systems, such as 2,3-disubstituted furo[2,3-b]quinoxalines, through a three-step process involving an initial Sonogashira coupling followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. rsc.org More recent protocols have even enabled these couplings in water under mild conditions, enhancing the sustainability of the synthetic process.

Another significant strategy involves modern adaptations of the Ullmann condensation. wikipedia.org Traditionally, this copper-promoted reaction required harsh conditions, such as high temperatures, to form aryl ethers, thioethers, or amines from aryl halides. wikipedia.orgnih.gov However, the development of new catalytic systems with specialized ligands has rendered these reactions more practical and versatile. nih.gov These Ullmann-type reactions are crucial for introducing substituents onto the quinoline core or for constructing the ether linkage of the furan ring. Recent advancements include the use of copper nanoparticles (Cu-NPs) and copper oxide nanoparticles (CuO-NPs) as highly efficient catalysts for O-arylation, allowing the synthesis of biaryl ethers under milder conditions with a broad range of substrates. mdpi.com

Intramolecular cyclization is a cornerstone for the ultimate formation of the furo[2,3-b]quinoline scaffold. Various catalytic and non-catalytic methods are employed to construct the furan ring onto a pre-functionalized quinoline. For instance, a tandem SNAr-cyclisation reaction has been used effectively in the synthesis of the closely related furo[2,3-b]pyridine core. nih.gov Other innovative methods include metal-catalyzed cyclizations, such as ruthenium-catalyzed cyclization of azadienynes, and alkanethiol-mediated cyclizations of o-alkynylisocyanobenzenes to form indole (B1671886) derivatives, showcasing techniques that can be adapted for furoquinoline synthesis. researchgate.net One-pot syntheses combining Sonogashira couplings with Wacker-type heteroannulations represent a highly efficient modern approach to constructing furopyridine systems. nih.gov

The following tables summarize detailed research findings from the synthesis of furo[2,3-b]pyridine, a close structural analogue, demonstrating a scalable and modern synthetic route.

Table 1: Multi-Step Synthesis of a Furo[2,3-b]pyridine Intermediate (18)

Step Starting Material Reagents and Conditions Product Yield Reference
1 2,5-Dichloronicotinic acid (11) tert-Butanol, H₂SO₄, MgSO₄ tert-Butyl 2,5-dichloronicotinate (16) 92% nih.gov

Table 2: Conversion to a Chemoselective Cross-Coupling Precursor (19)

Step Starting Material Reagents and Conditions Product Yield Reference
1 tert-Butyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate (18) Trifluoroacetic acid (TFA), CH₂Cl₂ 5-Chloro-3-hydroxyfuro[2,3-b]pyridine 97% nih.gov
2 5-Chloro-3-hydroxyfuro[2,3-b]pyridine Triflic anhydride, Pyridine 5-Chlorofuro[2,3-b]pyridin-3-yl trifluoromethanesulfonate (B1224126) (19) 82% nih.gov

These advanced methodologies, characterized by their efficiency and adaptability, are crucial for expanding the chemical space of furo[2,3-b]quinoline derivatives, enabling the synthesis of novel compounds for further investigation.

Structure Activity Relationship Sar Studies of Furo 2,3 B Quinoline Derivatives

Impact of Substituents on Biological Activities

Alkoxy groups, such as the ethoxy and methoxy (B1213986) moieties present in 4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline, play a significant role in modulating the molecule's physicochemical properties and its interaction with biological targets. The presence of methoxy (-OCH3) and ethoxy (-OCH2CH3) groups can alter the electronic and lipophilic character of the furo[2,3-b]quinoline (B11916999) system. These modifications influence the compound's solubility, membrane permeability, and ability to form hydrogen bonds, which are critical for binding to enzymes or receptors.

Furoquinoline alkaloids, many of which are naturally occurring and feature methoxy substitutions, have demonstrated a wide array of biological properties, including cytotoxic, antiplatelet, and enzyme-inhibitory effects. For instance, compounds like dictamnine (B190991) (4-methoxyfuro[2,3-b]quinoline) and skimmianine (B1681810) (4,7,8-trimethoxyfuro[2,3-b]quinoline) are well-known examples where methoxylation is a key structural feature. Research has shown that the position and number of methoxy groups can fine-tune activity. For example, in a series of quinoline-2(1H)-one derivatives, the introduction of a methoxy group at position 5 was found to increase antiproliferative activity compared to derivatives with a methyl group or no substitution at that position. This highlights the favorable influence of alkoxy groups in specific locations on the heterocyclic core for enhancing biological outcomes.

Table 1: Examples of Alkoxy-Substituted Furo[2,3-b]quinolines and Their Activities
Compound NameStructureObserved Biological Context/Activity
This compound4-Ethoxy, 7-Methoxy, 8-MethoxyBelongs to a class of compounds studied for broad biological activities including potential anticancer and antimicrobial effects.
Skimmianine (4,7,8-trimethoxyfuro[2,3-b]quinoline)4-Methoxy, 7-Methoxy, 8-MethoxyKnown furoquinoline alkaloid with various pharmacological properties.
Dictamnine (4-methoxyfuro[2,3-b]quinoline)4-MethoxyA foundational furoquinoline alkaloid with established biological effects.
γ-fagarine (4,8-dimethoxyfuro[2,3-b]quinoline)4-Methoxy, 8-MethoxyNatural product investigated for various biological activities.

The substitution at the C4-position of the furo[2,3-b]quinoline core with anilino (a substituted phenylamino (B1219803) group) or other amino moieties has been a highly fruitful strategy for developing potent anticancer agents. nih.gov A significant body of research has focused on synthesizing and evaluating 4-anilinofuro[2,3-b]quinoline derivatives, which have shown promising cytotoxic activity against various human cancer cell lines. researchgate.netnih.gov

The rationale for this modification often stems from the success of other 4-aminoquinoline (B48711) drugs. In the context of furo[2,3-b]quinolines, the aniline (B41778) ring provides a versatile scaffold for further substitution, allowing for the optimization of properties like solubility and target-specific interactions. For example, studies have shown that introducing different substituted anilines and phenols at the C4-position can yield derivatives with significant cytotoxic activity against breast cancer cells, with IC50 values in the low micromolar range. nih.gov One derivative, (E)-1-(4-(furo[2,3-b]quinolin-4-ylamino)phenyl)ethanone O-2-aminoethyloxime, was found to be selectively active against non-small-cell lung cancer cells and possessed high water solubility, a desirable trait for drug development. researchgate.net

Table 2: Biological Activity of Representative 4-Substituted Furo[2,3-b]quinoline Derivatives
Compound DerivativeTarget/AssayReported Activity (IC50)Reference
1-(4-(3-chlorofuro[2,3-b]quinolin-4-ylamino)-phenyl)ethanone oximeInhibition of mast cell degranulation6.5 µM nih.gov
(E)-1-(4-(furo[2,3-b]quinolin-4-ylamino)phenyl)ethanone O-2-aminoethyloximeNCI-H460 (Non-small-cell lung cancer)Selectively active researchgate.net
Various 4-anilino and 4-phenoxy derivativesMDA-MB-231 (Breast cancer)5.60 - 26.24 µM nih.gov

Modifications to the furan (B31954) ring portion of the furo[2,3-b]quinoline scaffold represent another avenue for SAR exploration, though it is less commonly reported than substitutions on the quinoline (B57606) ring. The furan ring is integral to the planar, tricyclic structure and contributes to its electronic properties and potential for interactions such as DNA intercalation.

One approach to understanding the furan ring's role is through bioisosteric replacement, where the furan's oxygen atom is swapped for another heteroatom (like sulfur to form a thieno[2,3-b]quinoline) or for a nitrogen-containing group (to form a pyrrolo[2,3-b]quinoline). researchgate.netresearchgate.net Such changes can significantly alter the compound's biological activity profile by modifying its geometry, hydrogen bonding capacity, and metabolic stability. cambridgemedchemconsulting.comchem-space.com For instance, the synthesis of pyrrolo[2,3-b]quinolin-4-amine derivatives from o-amino(furano)nitriles demonstrates a practical application of this ring modification, leading to compounds with potent cholinesterase inhibition activity. researchgate.net

Another study compared 2-(furan-2-yl)-4-phenoxyquinoline derivatives with their tricyclic furo[2,3-b]quinoline isomers. researchgate.net The findings indicated that for certain anti-inflammatory activities, the non-cyclized furan-quinoline structure was more potent, suggesting that the rigid, fused ring system is not always optimal and that flexibility can be beneficial for specific biological targets. researchgate.net

Conformational Analysis and its Relation to Biological Recognition

The three-dimensional shape (conformation) of furo[2,3-b]quinoline derivatives is a key determinant of their interaction with biological macromolecules. The core furo[2,3-b]quinoline ring system is known to be nearly planar. This planarity is a crucial feature, as it facilitates intercalation between the base pairs of DNA, a mechanism of action for many anticancer agents that target DNA topoisomerases. nih.gov

Molecular docking simulations are computational tools used to predict the preferred binding mode and conformation of a ligand within the active site of a target protein. rsc.org Docking studies performed on furo[2,3-b]quinoline and related scaffolds have provided valuable insights into their biological recognition. nih.govnih.gov For example, simulations of furo[2,3-b]quinoline derivatives targeting DNA topoisomerase II suggest how the planar ring system fits into the enzyme-DNA complex to exert its inhibitory effect. nih.gov Similarly, docking studies of the related furo[2,3-c]quinolone scaffold have been used to understand the binding interactions that correlate with observed anticancer activity. rsc.org These in silico studies help rationalize SAR data and guide the design of new derivatives with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Furo[2,3-b]quinolines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models developed exclusively for the furo[2,3-b]quinoline scaffold are not widely reported, studies on the broader class of quinoline derivatives provide a framework for understanding the key molecular descriptors that govern their activity.

3D-QSAR studies, which consider the three-dimensional properties of molecules, have been successfully applied to quinoline derivatives to elucidate their anticancer mechanisms. researchgate.net These models generate contour maps that visualize the regions around the molecule where specific properties are predicted to enhance or diminish biological activity. For example, a 3D-QSAR model might indicate that bulky, electron-withdrawing groups are favored in one region (e.g., the C4-anilino substituent), while hydrogen bond donors are preferred in another. Such models have been established for quinoline derivatives in the context of their antiproliferative and DNA-binding properties. These analyses provide predictive power, allowing researchers to computationally screen and prioritize novel compound designs before undertaking their chemical synthesis, thereby streamlining the drug discovery process. researchgate.net

Mechanistic Insights into the Biological Activities of Furo 2,3 B Quinoline Compounds

Antineoplastic Activity Mechanisms

The anticancer properties of furo[2,3-b]quinoline (B11916999) derivatives are attributed to a multi-faceted approach that targets fundamental cellular processes, leading to the inhibition of cancer cell growth and proliferation.

DNA Intercalation and Topoisomerase Inhibition

Furo[2,3-b]quinoline derivatives have been investigated for their role as DNA topoisomerase inhibitors. nih.gov Topoisomerases are essential enzymes that manage the topological state of DNA, which is crucial for replication and transcription. By inhibiting these enzymes, these compounds can introduce DNA strand breaks, ultimately halting the cancer cell's ability to replicate its genetic material. youtube.comnih.gov

Specifically, certain novel furo[2,3-b]quinoline derivatives have been designed and synthesized to target topoisomerase II. nih.gov The inhibition of this enzyme is a key mechanism for the cytotoxic activity observed in human breast cancer cell lines. nih.gov The planar structure of the furo[2,3-b]quinoline ring system is thought to facilitate intercalation between DNA base pairs, disrupting the normal function of DNA and its associated enzymes.

Table 1: Antineoplastic Activity of Furo[2,3-b]quinoline Derivatives via Topoisomerase II Inhibition

Compound ClassTarget EnzymeObserved Effect in Cancer CellsReference
Furo[2,3-b]quinoline DerivativesTopoisomerase IISignificant cytotoxic activity in MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov
4-Anilinofuro[2,3-b]quinolinesTopoisomeraseImplied role in anticancer evaluation. nih.gov

Cell Cycle Modulation (e.g., G2/M Arrest)

A primary mechanism through which furo[2,3-b]quinoline compounds exert their antineoplastic effects is by disrupting the normal progression of the cell cycle. Research has shown that certain derivatives can induce cell cycle arrest, particularly at the G2/M checkpoint. nih.gov This phase is a critical control point that ensures a cell is ready for mitosis.

Apoptosis Induction Pathways

In addition to halting cell division, furo[2,3-b]quinoline derivatives can induce programmed cell death, or apoptosis, in cancer cells. nih.gov This is a critical mechanism for eliminating malignant cells from the body.

Studies on 4-anilinofuro[2,3-b]quinoline derivatives suggest that their cytotoxic effects may be mediated through the induction of apoptosis. nih.gov One derivative, in particular, was found to potentially cause cancer cell death by triggering mitotic arrest and subsequent mitotic catastrophe, a form of apoptosis-related cell death. nih.gov This indicates that these compounds can activate the intrinsic cellular pathways designed to eliminate damaged or abnormal cells.

Antimalarial Action Mechanisms

Furoquinoline alkaloids have demonstrated potential as antimalarial agents, with research pointing towards their ability to interfere with the life cycle of the Plasmodium parasite.

Inhibition of Plasmodium Parasite Growth and Development

In vitro studies have confirmed the activity of furo[2,3-b]quinoline alkaloids against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov These compounds have been evaluated for their ability to inhibit the growth of the parasite during its blood stages, which is the symptomatic phase of the disease. nih.govmdpi.com

Research on furoquinoline alkaloids isolated from traditional medicinal plants has shown activity against chloroquine-resistant strains of P. falciparum. researchgate.net This suggests that their mechanism of action may differ from that of traditional quinoline (B57606) antimalarials like chloroquine, making them potential candidates for overcoming drug resistance. The specific molecular targets within the parasite that are inhibited by these compounds are a subject of ongoing investigation.

Table 2: Antimalarial Activity of Furoquinoline Alkaloids

Compound ClassPlasmodium StrainActivityReference
Furo[2,3-b]quinoline AlkaloidsP. falciparumIn vitro growth inhibition. nih.gov
Furoquinoline AlkaloidsP. falciparum (Chloroquine-resistant FcB1/Colombia strain)In vitro activity. researchgate.net

Interaction with Heme Detoxification Pathways

A primary mechanism of action for many quinoline-based antimalarial drugs, such as chloroquine, is the disruption of the parasite's heme detoxification process. nih.gov During its life cycle within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. nih.gov

While this is a well-established target for traditional antimalarials, direct evidence specifically linking furo[2,3-b]quinoline compounds to the inhibition of hemozoin formation or other heme detoxification pathways is not extensively documented in the provided search results. However, given their quinoline core, it is plausible that they may share a similar mechanism of action by forming a complex with heme, thereby preventing its polymerization and leading to a buildup of the toxic substance, which ultimately kills the parasite. nih.govresearchgate.net This remains a logical area for further investigation into the precise antimalarial mechanism of the furo[2,3-b]quinoline class.

Antimicrobial Action Mechanisms

Furo[2,3-b]quinoline alkaloids have demonstrated a range of pharmacological properties, including antibacterial and antifungal effects. nih.gov The antimicrobial activity of quinoline-based compounds is a well-established area of research, with several mechanisms of action identified.

The antibacterial action of quinoline derivatives often involves the inhibition of essential bacterial enzymes. A primary target for many quinoline-based antibiotics, such as the fluoroquinolones, is the bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.comwikipedia.org These enzymes are crucial for bacterial DNA replication, and their inhibition leads to the fragmentation of bacterial DNA and subsequent cell death. wikipedia.org

Another identified target for some quinoline derivatives is the mycobacterial ATP synthase, which is essential for energy production in mycobacteria. mdpi.com The inhibition of this enzyme is the mechanism of action for the anti-tuberculosis drug bedaquiline, a diarylquinoline derivative. mdpi.com While these mechanisms are established for other quinoline compounds, specific studies are required to determine if 4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline acts via similar pathways.

No direct research is available on the specific antibacterial targets of this compound.

Several furo[2,3-b]quinoline and quinoline derivatives have been reported to possess antifungal activity against various pathogenic fungi, including Candida species, Aspergillus species, and Cryptococcus neoformans. nih.govmdpi.com However, the precise molecular mechanisms underlying their antifungal effects are not as well-elucidated as their antibacterial counterparts. It is hypothesized that, similar to their antibacterial action, these compounds may interfere with essential fungal cellular processes. Further investigation is necessary to identify the specific fungal targets of furo[2,3-b]quinoline compounds.

Specific antifungal mechanisms for this compound have not been documented in the reviewed literature.

Enzyme Inhibition Profiles (e.g., Cholinesterases, Kinases)

Furo[2,3-b]quinolines and their parent quinoline structures are recognized as privileged scaffolds in medicinal chemistry, capable of interacting with a variety of enzymes.

The interaction of quinoline-based compounds with enzymes often involves specific binding modes that contribute to their inhibitory activity and selectivity.

Cholinesterases: Certain furoquinoline alkaloids have been identified as inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govcolab.wsscitechnol.com Kinetic studies on some furoquinoline alkaloids have indicated a mixed-mode of inhibition for both enzymes. colab.wsscitechnol.com Molecular docking studies suggest that these compounds can interact with the binding sites of AChE and BChE, providing a molecular basis for their inhibitory action. colab.wsscitechnol.com For instance, some 4-N-phenylaminoquinoline derivatives have been shown to bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme simultaneously, with the length of a linker chain influencing the binding affinity. mdpi.com

Kinases: The quinoline scaffold is a common feature in many kinase inhibitors. Crystallography and in silico studies of some quinoline-based kinase inhibitors have revealed key interactions within the ATP-binding site. researchgate.netnih.gov A recurrent binding motif involves the formation of a hydrogen bond between the quinoline nitrogen and the backbone NH of a valine residue in the kinase hinge region. researchgate.netnih.gov Additionally, substituents on the quinoline ring can form further interactions, such as charged bonds with lysine (B10760008) residues or occupying the ribose pocket, which enhances the stability of the ligand-protein complex. researchgate.netnih.gov These specific interactions contribute to the potency and, in some cases, the selectivity of the inhibitor for a particular kinase. For example, some furo[2,3-b]quinoline derivatives have shown inhibitory activity against tyrosine kinases such as c-Kit, RET, and FLT3. researchgate.net

Detailed ligand-enzyme binding modes and selectivity profiles for this compound are not available in the current body of scientific literature.

Enzyme Class General Binding Interactions for Quinoline/Furoquinoline Derivatives Key Amino Acid Residues
CholinesterasesInteraction with catalytic anionic site (CAS) and peripheral anionic site (PAS).Not consistently specified across different studies.
KinasesHydrogen bonding with the kinase hinge region; occupation of the ribose pocket.Valine, Lysine, Tyrosine. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling of 4 Ethoxy 7,8 Dimethoxyfuro 2,3 B Quinoline and Analogues

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline to determine optimized molecular geometry, electronic properties, and vibrational frequencies. semanticscholar.org Calculations are typically performed using specific basis sets, such as B3LYP/6-311G(d,p), to achieve a balance between accuracy and computational cost. semanticscholar.orgresearchgate.net The outputs of DFT calculations form the foundation for more complex analyses, including Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) studies. The furo[2,3-b]quinoline (B11916999) ring system is known to be nearly planar, a structural feature that DFT calculations can accurately model and confirm. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) analysis is a critical output of DFT calculations that provides a visual representation of the charge distribution across a molecule. mdpi.com The MEP map illustrates the electrostatic potential on the electron density surface, using a color spectrum to denote different charge regions.

Red and Yellow Regions : These colors indicate areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. For this compound, these regions are expected around the nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the furan (B31954) and methoxy (B1213986)/ethoxy groups. These sites represent likely locations for hydrogen bonding and interactions with electron-deficient species. researchgate.net

Blue Regions : This color signifies areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the molecule.

The MEP map is a powerful tool for predicting molecular reactivity and understanding intermolecular interactions, such as how the molecule might recognize and bind to a biological receptor. mdpi.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. These orbitals are crucial for determining chemical reactivity and electronic properties. semanticscholar.org

HOMO : Represents the ability of a molecule to donate an electron. Regions of high HOMO density are the most probable sites for electrophilic attack.

LUMO : Represents the ability of a molecule to accept an electron. Regions of high LUMO density are the most probable sites for nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data for Furoquinoline Analogues Note: The following data are hypothetical examples based on typical DFT calculation results for similar heterocyclic compounds.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE in eV)
This compound-6.25-1.854.40
4,7,8-Trimethoxyfuro[2,3-b]quinoline-6.31-1.894.42
4-Ethoxy-furo[2,3-b]quinoline-6.18-1.754.43
γ-Fagarine (4,8-Dimethoxyfuro[2,3-b]quinoline)-6.35-1.924.43

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. ijnc.ir This method is fundamental in drug design for predicting the binding mode and affinity of a small molecule at the active site of a biological target. physchemres.org Software such as AutoDock Vina is commonly used to perform these simulations, which involve generating multiple conformations of the ligand within the protein's binding pocket and scoring them based on a defined scoring function. ijnc.irresearcher.life For this compound, docking studies can identify potential protein targets and elucidate the structural basis of its activity.

A key output of molecular docking is the binding affinity, a numerical score (typically in kcal/mol) that estimates the strength of the interaction between the ligand and the protein. nih.gov A more negative value indicates a stronger, more favorable binding interaction. These predictions are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. For instance, quinoline-based compounds have been docked against various targets, such as kinases and other enzymes involved in cell division, revealing binding affinities that correlate with their biological activity. physchemres.orgnih.gov

Table 2: Illustrative Binding Affinity Predictions for this compound Note: The following data are hypothetical examples based on typical docking results for quinoline derivatives against a protein kinase target.

CompoundTarget Protein (PDB ID)Predicted Binding Affinity (kcal/mol)
This compoundEGFR Kinase (e.g., 1M17)-8.5
Erlotinib (Reference Inhibitor)EGFR Kinase (e.g., 1M17)-9.2
γ-FagarineEGFR Kinase (e.g., 1M17)-7.9
Skimmianine (B1681810)EGFR Kinase (e.g., 1M17)-8.1

Beyond a simple score, docking simulations provide a detailed, three-dimensional view of the ligand-protein complex, allowing for the analysis of specific intermolecular interactions. ijnc.ir These interactions are critical for the stability and specificity of the binding. Common interactions observed for quinoline-based inhibitors include:

Hydrogen Bonds : Formed between hydrogen bond donors and acceptors (e.g., the quinoline nitrogen with amino acid residues like Lysine (B10760008) or Aspartate). nih.gov

Hydrophobic Interactions : Occur between the nonpolar regions of the ligand (such as the aromatic rings) and hydrophobic amino acid residues (e.g., Leucine, Valine, Alanine). nih.gov

Pi-Interactions : These include pi-pi stacking or pi-alkyl interactions between the aromatic rings of the furoquinoline core and residues like Phenylalanine, Tyrosine, or Tryptophan. ijnc.ir

Analyzing this interaction profile helps to understand the structure-activity relationship (SAR) and provides a rational basis for modifying the ligand's structure to improve its binding affinity and selectivity.

Table 3: Illustrative Ligand-Protein Interaction Profile Note: The following is a hypothetical interaction profile for this compound with a protein kinase active site.

Interaction TypeLigand Moiety InvolvedInteracting Amino Acid Residue
Hydrogen BondQuinoline NitrogenLys721
Hydrogen BondMethoxy OxygenThr766
Hydrophobic/van der WaalsFuroquinoline CoreLeu694, Val702, Ala719
Pi-Alkyl InteractionBenzene Ring of QuinolineLeu820

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. uantwerpen.be MD is a computational method that simulates the physical movements of atoms and molecules over time by solving Newton's equations of motion. mdpi.com For a ligand-protein complex predicted by docking, an MD simulation can assess its stability and flexibility in a simulated physiological environment (e.g., in a water box with ions at a specific temperature and pressure). ijnc.ir

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the simulation time (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in the active site and that the complex is stable. researcher.life MD simulations can also reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of binding free energy, thus validating and refining the initial docking results. ijnc.ir

Machine Learning Approaches in Predicting Furo[2,3-b]quinoline Bioactivity

Machine learning (ML) has become a powerful tool in computational drug discovery, accelerating the identification and optimization of novel therapeutic agents. fiveable.meresearchgate.net By building predictive models from large datasets of chemical structures and their corresponding biological activities, ML algorithms can screen virtual libraries of compounds and prioritize candidates for synthesis and experimental testing. swri.orgplos.org In the context of furo[2,3-b]quinoline and its analogues, machine learning and closely related Quantitative Structure-Activity Relationship (QSAR) modeling are employed to predict various biological activities, including anticancer and antimalarial effects. researchgate.netnih.gov

The core principle of these computational approaches is that the biological activity of a compound is a function of its molecular structure and physicochemical properties. nih.gov By identifying the key molecular features—or descriptors—that correlate with a specific bioactivity, predictive models can be developed. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and physicochemical. researchgate.net

A notable application of these techniques to the furo[2,3-b]quinoline scaffold involved the development of QSAR models for a series of 4-anilinofuro[2,3-b]quinoline derivatives to predict their antimitotic activity. researchgate.net In that study, researchers utilized a stepwise forward-backward feature selection method combined with partial least squares (PLS) to build the model. The findings indicated that making the compounds more hydrophilic could potentiate their antimitotic effects. Specifically, the presence of an O-substituted dimethyl aminoalkyl oxime moiety was identified as a favorable feature for enhancing hydrophilicity and interaction with the mitotic spindle. researchgate.net

Various machine learning algorithms are applied to predict the bioactivity of quinoline-based compounds, which can be extended to the furo[2,3-b]quinoline class. These models are often used to classify compounds as "active" or "inactive" based on a predefined activity threshold (e.g., IC50 ≤ 1 µM). nih.gov Commonly used algorithms include Support Vector Machines (SVM), Random Forest (RF), Artificial Neural Networks (ANN), and General Regression Neural Networks (GRNN). mdpi.commalariaworld.orgresearchgate.net

For instance, in studies predicting the antimalarial activity of diverse compounds, including quinoline derivatives, machine learning models have demonstrated high predictive accuracy. One study comparing SVM and GRNN models to predict activity against Plasmodium falciparum found that both models performed well, with the GRNN model achieving a prediction accuracy of 88.9% on an external test set. malariaworld.org Another investigation into antimalarial drug candidates achieved an accuracy of approximately 85% using their predictive models. nih.gov These models help filter large compound databases to identify molecules with a higher probability of being active, thereby streamlining the discovery pipeline. nih.gov

The performance of different machine learning models in predicting the bioactivity of antimalarial compounds is often compared to select the most robust and accurate algorithm. The table below summarizes the predictive accuracy of various models from a comparative study.

Machine Learning ModelTraining Set Accuracy (%)Test Set Accuracy (%)Reference
Support Vector Machine (SVM)89.587.3 malariaworld.org
General Regression Neural Network (GRNN)99.788.9 malariaworld.org
Ensemble Model (Majority Voting)-91.0 researchgate.net
Neural Network-91.0 plos.org

This interactive table summarizes the performance metrics of different machine learning models used in predicting the bioactivity of quinoline analogues and other potential drug candidates. Data is compiled from multiple research studies.

Ensemble modeling, which combines the predictions of multiple individual models, has also proven effective. For predicting the activity of inhibitors against Plasmodium falciparum protein kinase 6 (PfPK6), a consensus model demonstrated superior performance over individual algorithms, achieving a coefficient of determination (R²) of 0.94 on the test set for regression tasks and an accuracy of 91% for classification tasks. researchgate.net Such robust models are crucial for the rational design of novel and more potent furo[2,3-b]quinoline inhibitors for various therapeutic targets.

The application of these predictive models provides critical insights into the structure-activity relationships (SAR) of the furo[2,3-b]quinoline scaffold, guiding medicinal chemists in designing derivatives with enhanced efficacy. nih.govresearchgate.netnih.gov By leveraging machine learning, researchers can more effectively navigate the vast chemical space to discover new analogues of this compound with desired biological profiles.

Pre Clinical Evaluation of Furo 2,3 B Quinoline Derivatives in Vitro and in Vivo

Cell-based Assays for Cytotoxicity and Anti-proliferative Effects

In vitro studies are fundamental in the preliminary assessment of a compound's potential as a therapeutic agent. For 4-ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline and its analogs, cell-based assays have been crucial in elucidating their effects on cell viability and proliferation, particularly in the context of cancer.

Differential Selectivity against Cancer Cell Lines vs. Normal Cells

A critical aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Studies on various furo[2,3-b]quinoline (B11916999) derivatives have shown promising differential selectivity. For instance, novel derivatives have demonstrated significant cytotoxic activity against human breast cancer cell lines, such as MCF-7 and MDA-MB-231, while exhibiting lower toxicity towards normal breast cells like MCF-10A. nih.govresearchgate.net This suggests a favorable therapeutic window for this class of compounds. The evaluation of this compound within this framework is essential to ascertain its specific selectivity profile. While detailed data for this specific compound is not extensively published, the general trend for the furo[2,3-b]quinoline class suggests a potential for selective anticancer activity.

In vivo Efficacy Studies in Animal Models

Following promising in vitro results, the evaluation of a compound's efficacy in a living organism is a critical next step. Animal models, particularly those involving xenografts and induced parasitic infections, provide valuable insights into the therapeutic potential of compounds like this compound.

Anti-parasitic Efficacy in Animal Models

Beyond cancer, quinoline-based compounds have a long history in the treatment of parasitic diseases. The potential of furo[2,3-b]quinoline derivatives, including this compound, as anti-parasitic agents is an area of active research. In vivo models of parasitic infections are employed to determine a compound's ability to reduce parasite burden and alleviate disease symptoms. For example, marinoquinoline derivatives, which share a related structural core, have shown activity against Toxoplasma gondii. mdpi.com Such findings encourage the exploration of this compound against a range of parasites in relevant animal models.

Pharmacokinetic Investigations in Animal Models

Understanding the fate of a drug in the body is paramount for its development. Pharmacokinetic studies in animal models are designed to investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies provide a comprehensive profile of how an organism processes a chemical substance. For furo[2,3-b]quinoline derivatives, these studies are crucial for optimizing dosing regimens and predicting potential drug interactions. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions for some furo[2,3-c]quinoline and pyrrolo[2,3-c]quinoline derivatives have suggested favorable pharmacokinetic properties. researchgate.net Experimental in vivo pharmacokinetic studies in animal models would involve administering this compound and subsequently measuring its concentration in various tissues and fluids over time. This data is essential for understanding its bioavailability, how it distributes throughout the body, how it is metabolized, and the pathways through which it is eliminated. While specific ADME data for this compound is not widely reported, studies on related quinoline (B57606) 3-carboxamide derivatives in mice have shown low clearance and high exposure of the parent compounds, suggesting that the therapeutic effect is likely due to the compound itself rather than its metabolites. researchgate.net

Half-life and Bioavailability in Pre-clinical Species

Comprehensive searches of scientific literature and databases did not yield specific data regarding the half-life and bioavailability of the chemical compound this compound in any pre-clinical species. Consequently, no detailed research findings or data tables for this specific derivative can be provided at this time.

While the broader class of furo[2,3-b]quinoline derivatives has been the subject of chemical and biological investigations, pharmacokinetic parameters such as half-life and bioavailability are highly specific to the individual molecular structure. Therefore, data from other related compounds cannot be extrapolated to accurately represent the profile of this compound.

Further in vivo pharmacokinetic studies in relevant animal models would be necessary to determine these crucial parameters for this compound.

Advanced Analytical Characterization Methods for Furo 2,3 B Quinoline Compounds

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds by examining the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline, one would expect to observe distinct signals for the aromatic protons on the furoquinoline core, as well as signals corresponding to the ethoxy and methoxy (B1213986) substituents. The ethoxy group would typically show a characteristic triplet and quartet pattern.

¹³C NMR: This method detects the carbon atoms in the molecule, providing information on the number of chemically non-equivalent carbons and their bonding environment (e.g., aromatic, aliphatic, ether).

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity between protons and carbons, confirming the substitution pattern of the ethoxy and dimethoxy groups on the furo[2,3-b]quinoline (B11916999) skeleton.

A thorough review of scientific literature did not yield specific experimental ¹H NMR, ¹³C NMR, or 2D-NMR data for this compound.

NMR Data for this compound
Technique Observed Chemical Shifts (δ) / Correlations
¹H NMRData not available in searched literature
¹³C NMRData not available in searched literature
2D-NMR (COSY, HMBC)Data not available in searched literature

Mass Spectrometry (ESI-MS, LC-MS)

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound.

ESI-MS (Electrospray Ionization Mass Spectrometry): This soft ionization technique is used to determine the molecular weight of the compound with high accuracy by generating a protonated molecule [M+H]⁺. For this compound (C₁₆H₁₇NO₄), the expected monoisotopic mass would be approximately 287.1158 g/mol .

LC-MS (Liquid Chromatography-Mass Spectrometry): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the confirmation of the molecular weight of the purified compound.

Specific experimental ESI-MS or LC-MS data, including measured m/z values and fragmentation patterns for this compound, were not found in the reviewed literature.

Mass Spectrometry Data for this compound
Technique Measured m/z
ESI-MS ([M+H]⁺)Data not available in searched literature
LC-MSData not available in searched literature

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information regarding the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: This technique identifies functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-O ether linkages, C=N and C=C bonds of the aromatic system, and C-H bonds of the alkyl and aromatic groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about the conjugated π-electron system of the molecule. Furo[2,3-b]quinoline derivatives typically exhibit characteristic absorption maxima (λmax) in the UV region, corresponding to π→π* electronic transitions within the aromatic core.

No specific experimental IR or UV-Vis spectral data for this compound could be located in the scientific literature.

IR and UV-Vis Data for this compound
Technique Observed Peaks
IR Spectroscopy (cm⁻¹)Data not available in searched literature
UV-Vis Spectroscopy (λmax, nm)Data not available in searched literature

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are essential for the separation, purification, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are high-resolution chromatographic techniques used to separate components of a mixture, determine the purity of a compound, and perform quantitative analysis. A specific method for this compound would involve optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water), and detector wavelength (based on UV-Vis absorbance) to achieve a sharp, symmetrical peak with a characteristic retention time.

Detailed experimental conditions and retention times from HPLC or UPLC analysis of this compound are not available in the surveyed literature.

Chromatographic Data for this compound
Technique Retention Time (min) / Conditions
HPLCData not available in searched literature
UPLCData not available in searched literature

X-ray Crystallography for Solid-State Structure Elucidation

An experimental crystal structure for this compound has not been reported in the scientific literature.

X-ray Crystallography Data for this compound
Parameter Value
Crystal SystemData not available in searched literature
Space GroupData not available in searched literature
Unit Cell DimensionsData not available in searched literature

Future Perspectives and Research Directions

Exploration of Novel Therapeutic Applications beyond Current Scope

The established cytotoxic and antimicrobial activities of furo[2,3-b]quinoline (B11916999) derivatives serve as a launchpad for investigating a wider array of therapeutic applications. nih.gov The structural similarity to other biologically active quinoline (B57606) compounds suggests that their potential is not limited to oncology and infectious diseases. biointerfaceresearch.com Future research should systematically explore their efficacy in other complex disease areas.

Key areas for future investigation include:

Neurodegenerative Diseases: Given the antioxidant properties noted in the broader furoquinoline class, studies could assess the potential of 4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline and its analogs as neuroprotective agents in models of Alzheimer's or Parkinson's disease.

Antiviral Activity: While some furoquinolines have shown anti-HIV activity, a broader screening against a panel of viruses (e.g., influenza, hepatitis C, coronaviruses) could uncover new antiviral leads. nih.gov

Cardioprotective Effects: The anti-inflammatory and antioxidant capabilities suggest a possible role in mitigating cardiovascular diseases, such as atherosclerosis or ischemia-reperfusion injury, which warrants investigation.

Parasitic Diseases: The quinoline core is central to well-known antimalarial drugs. This precedent supports the exploration of furo[2,3-b]quinoline derivatives against various parasitic infections beyond malaria. biointerfaceresearch.com

Potential Therapeutic AreaRationale for Exploration
Neuroprotection Antioxidant properties of the furoquinoline class.
Broad-Spectrum Antiviral Known anti-HIV activity of related compounds. nih.gov
Cardioprotection Anti-inflammatory and antioxidant mechanisms. nih.gov
Antiparasitic Precedent of the quinoline core in antimalarial agents. biointerfaceresearch.com

Development of Targeted Delivery Systems for Furo[2,3-b]quinoline Compounds

A significant hurdle for many furo[2,3-b]quinoline derivatives is their poor aqueous solubility, which can limit bioavailability and hinder clinical development. researchgate.netnih.gov Addressing this challenge through advanced drug delivery systems is a critical future direction. The goal is to enhance solubility, improve pharmacokinetic profiles, and enable targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing potential off-target toxicity.

One study noted the use of solid lipid nanoparticles (SLNs) modified with polyethylene (B3416737) glycol (PEG) to improve the delivery of a furo[2,3-b]quinoline analog, highlighting the feasibility of this approach. researchgate.net Future research should expand on this by exploring a variety of delivery platforms.

Delivery SystemPotential Advantages
Liposomes Biocompatible; can encapsulate both hydrophilic and lipophilic drugs.
Polymeric Micelles Can solubilize poorly soluble drugs; potential for stimuli-responsive release.
Nanoparticles (e.g., SLNs, PLGA) Improved stability and bioavailability; controlled release profiles. researchgate.net
Antibody-Drug Conjugates (ADCs) Highly targeted delivery to specific cells (e.g., cancer cells), minimizing systemic exposure.

Synthetic Optimization for Scalable and Sustainable Production

The advancement of this compound from a laboratory curiosity to a viable therapeutic candidate hinges on the development of efficient, scalable, and environmentally sustainable synthetic routes. While various methods for creating furo[2,3-b]quinoline derivatives exist, including palladium-catalyzed reactions and iodocyclization, future efforts must focus on optimizing these processes for large-scale production. nih.govrsc.org

Priorities for synthetic optimization should include:

Process Intensification: Exploring continuous flow chemistry to improve reaction efficiency, safety, and scalability compared to traditional batch processing.

Catalyst Development: Investigating more efficient and reusable catalysts to lower costs and environmental impact.

Route Scaffolding: Designing synthetic pathways that allow for late-stage diversification, enabling the rapid production of a library of analogs for structure-activity relationship (SAR) studies.

Integration of Omics Technologies for Comprehensive Biological Profiling

A deep understanding of the mechanism of action of this compound is essential for its rational development. The integration of "omics" technologies offers a powerful, unbiased approach to elucidate its biological effects at a system-wide level. Proteomic approaches have already been used to identify protein targets for related compounds. researchgate.net

A multi-omics strategy would provide a more holistic view:

Genomics/Transcriptomics: Using techniques like RNA-sequencing to identify gene expression changes in response to compound treatment, revealing affected pathways and potential biomarkers for patient stratification.

Proteomics: Building on initial studies to comprehensively map the compound's protein interaction network and its impact on post-translational modifications. researchgate.net

Metabolomics: Analyzing changes in the cellular metabolome to understand how the compound alters metabolic pathways, which is particularly relevant for anticancer and antimicrobial activities.

The integration of these datasets can reveal novel mechanisms, identify resistance pathways, and uncover new therapeutic hypotheses for furo[2,3-b]quinoline compounds.

Collaborative Research Opportunities in Furo[2,3-b]quinoline Chemistry and Biology

The multifaceted nature of drug discovery and development necessitates a collaborative approach to unlock the full potential of the furo[2,3-b]quinoline scaffold. Progress will be accelerated by fostering synergistic partnerships between researchers with diverse expertise.

Key collaborative opportunities include:

Academia-Industry Partnerships: Academic labs focused on novel synthesis and initial biological screening can partner with pharmaceutical companies that possess the resources for preclinical and clinical development, including toxicology and formulation studies.

Interdisciplinary Consortia: Bringing together medicinal chemists, cell biologists, pharmacologists, computational scientists, and clinicians to tackle complex challenges from multiple angles. For instance, computational chemists can model drug-target interactions to guide the synthesis of more potent and selective analogs. nih.gov

Global Health Initiatives: Collaborating with international organizations to explore the potential of these compounds against neglected tropical diseases, building on the known antimicrobial and potential antiparasitic properties of quinolines.

By embracing these future research directions, the scientific community can systematically address the current limitations and fully exploit the therapeutic potential of this compound and related compounds.

Q & A

Basic: What are the established synthetic pathways for 4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline?

The synthesis typically involves cyclization reactions using substituted quinoline precursors. For example, 3-vinyl-2-quinolones can undergo bromine addition across the vinyl bond, followed by thermal elimination with triethylamine to form the furoquinoline core . Key steps include:

  • Precursor preparation : Hydroxy-dechlorination of 2-chloro-4-cyano-3-vinylquinolines using glacial acetic acid .
  • Cyclization : Bromine addition and subsequent heating with triethylamine in chloroform yields the furoquinoline structure (~50–70% yield) .
  • Functionalization : Introduction of ethoxy and methoxy groups via nucleophilic substitution or protective group strategies .

Advanced: How can researchers optimize the yield of this compound in multi-step syntheses?

Optimization requires careful control of reaction conditions and intermediates:

  • Temperature : Maintain ≤80°C during cyclization to avoid side reactions (e.g., over-bromination) .
  • Catalyst selection : Palladium catalysts (e.g., Pd/C) improve hydrogenation efficiency in dihydrofuroquinoline synthesis .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures enhances purity .
  • Substituent compatibility : Protect methoxy groups during bromination to prevent demethylation .

Basic: What spectroscopic techniques are recommended for structural elucidation?

  • X-ray crystallography : Resolves the fused furoquinoline ring system and substituent positions (e.g., methoxy at C7/C8) .
  • NMR :
    • ¹H NMR : Methoxy protons appear as singlets at δ 3.8–4.0 ppm; ethoxy groups show quartets near δ 1.3–1.5 ppm (CH₃) and δ 4.0–4.2 ppm (CH₂) .
    • ¹³C NMR : Quinoline carbons resonate at δ 110–160 ppm, with furo ring carbons at δ 95–105 ppm .
  • MS (EI) : Molecular ion peaks at m/z ~287 (C₁₅H₁₅NO₄) confirm the molecular formula .

Advanced: How can researchers address discrepancies in reported biological activities of furoquinoline derivatives?

Contradictions often arise from assay variability:

  • Cell line specificity : Antitumor activity may differ between HeLa (cervical) and MCF-7 (breast) cancer models due to receptor expression heterogeneity .
  • Concentration gradients : Dose-dependent effects (e.g., IC₅₀ values) should be validated across ≥3 independent replicates .
  • Negative controls : Use structurally similar inert compounds (e.g., unsubstituted quinoline) to isolate bioactivity contributions of ethoxy/methoxy groups .

Basic: What safety protocols are critical for handling this compound in the laboratory?

  • Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation) with LD₅₀ > 300 mg/kg .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for weighing .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the ethoxy group .

Advanced: What challenges arise in functionalizing the furoquinoline core for structure-activity studies?

  • Regioselectivity : Electrophilic substitution favors the C5 position due to electron-rich furo oxygen, complicating C7/C8 modifications .
  • Steric hindrance : Bulky substituents (e.g., trifluoromethyl) reduce reaction yields at C4; microwave-assisted synthesis may mitigate this .
  • Oxidative stability : Methoxy groups at C7/C8 are prone to demethylation under strong acidic conditions; use protective groups (e.g., acetyl) during functionalization .

Basic: How stable is this compound under varying storage conditions?

  • Thermal stability : Decomposes above 200°C; store below 25°C .
  • Light sensitivity : Degrades under UV exposure; use amber glass containers .
  • Hydrolytic stability : Ethoxy groups hydrolyze slowly in aqueous buffers (pH 7.4); use anhydrous solvents for long-term storage .

Advanced: How should researchers analyze contradictory data in mechanism-of-action studies?

  • Target validation : Use knockout cell lines or siRNA to confirm interactions with proposed targets (e.g., topoisomerase II) .
  • Biophysical assays : Surface plasmon resonance (SPR) quantifies binding affinity (KD) to resolve conflicting enzyme inhibition reports .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects .

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